molecular formula C7H4Cl2F3N B1398052 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 917969-77-8

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1398052
CAS No.: 917969-77-8
M. Wt: 230.01 g/mol
InChI Key: WFJHZHHDELZBRW-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of chloro, chloromethyl, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates This process can be achieved using various trifluoromethylation reagents under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and trifluoromethylation of the pyridine ring, followed by purification techniques such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides or ketones .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 2-Chloro-3,5-bis(trifluoromethyl)pyridine
  • 2-Chloro-3-(difluoromethyl)pyridine

Uniqueness

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, which can be advantageous in various applications .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJHZHHDELZBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733143
Record name 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917969-77-8
Record name 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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